molecular formula C19H15N5 B5062242 4-methyl-N-(4-phenyl-2-pyrimidinyl)-2-quinazolinamine

4-methyl-N-(4-phenyl-2-pyrimidinyl)-2-quinazolinamine

Cat. No. B5062242
M. Wt: 313.4 g/mol
InChI Key: TYYZPMPWDKNNIV-UHFFFAOYSA-N
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Description

“4-methyl-N-(4-phenyl-2-pyrimidinyl)-2-quinazolinamine” is a complex organic compound. It contains a quinazoline core, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The compound also has a phenyl group (a benzene ring) and a pyrimidine ring attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline core, and the attachment of the phenyl and pyrimidine groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a quinazoline core with a methyl group on the 4-position, a phenyl group on the 2-position, and a pyrimidinyl group on the N-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Quinazolines and their derivatives have been studied for their potential biological activities, including anticancer, antiviral, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions for the study of this compound would depend on its biological activity and potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

4-methyl-N-(4-phenylpyrimidin-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-13-15-9-5-6-10-17(15)23-19(21-13)24-18-20-12-11-16(22-18)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYZPMPWDKNNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-phenylpyrimidin-2-yl)quinazolin-2-amine

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